molecular formula C19H19N3O5S B5977864 N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide

N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide

Cat. No. B5977864
M. Wt: 401.4 g/mol
InChI Key: NSSAWMFJPWXRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide, commonly known as BAY 41-2272, is a potent and selective activator of the soluble guanylate cyclase (sGC) enzyme. sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which is involved in a wide range of physiological processes, including blood pressure regulation, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular and pulmonary diseases.

Mechanism of Action

BAY 41-2272 activates N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide by binding to the heme group of the enzyme and stabilizing the NO-bound form of the enzyme. This leads to the production of cyclic guanosine monophosphate (cGMP), which is a potent vasodilator and inhibitor of platelet aggregation. The activation of N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide by BAY 41-2272 is independent of NO and can overcome the NO resistance observed in certain disease states.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects. It increases cGMP levels in vascular smooth muscle cells, leading to relaxation of the smooth muscle and vasodilation. BAY 41-2272 also inhibits platelet aggregation by increasing cGMP levels in platelets. In addition, BAY 41-2272 has been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using BAY 41-2272 in lab experiments is its potency and selectivity for N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide. This allows for the specific activation of the NO signaling pathway and the investigation of its downstream effects. However, one limitation of using BAY 41-2272 is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are a number of future directions for the study of BAY 41-2272. One area of interest is the potential therapeutic applications of BAY 41-2272 in cardiovascular and pulmonary diseases, such as pulmonary hypertension and heart failure. Another area of interest is the investigation of the downstream effects of N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide activation by BAY 41-2272, particularly in the areas of platelet aggregation, inflammation, and oxidative stress. Finally, the development of more potent and selective N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide activators may lead to the development of new therapies for a wide range of diseases.

Synthesis Methods

BAY 41-2272 can be synthesized using a multi-step organic synthesis approach. The synthesis starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form 6-chloro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride. This intermediate is then reacted with potassium cyanide to form 6-cyano-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride. The final step involves the reaction of 6-cyano-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride with 3-(diethylamino)sulfonyl)-4-fluoroaniline to form BAY 41-2272.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hypertension, reduce pulmonary artery pressure, and increase cardiac output in animal models. BAY 41-2272 has also been shown to improve vascular function and reduce blood pressure in hypertensive rats.

properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-22(4-2)28(24,25)15-7-5-6-13(8-15)19(23)21-16-10-18-17(26-12-27-18)9-14(16)11-20/h5-10H,3-4,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSAWMFJPWXRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.